Atecegatran
Overview
Description
Atecegatran is a thrombin inhibitor. Atecegatran is an active metabolite of atecegatran metoxil ( atecegatran fexenetil and AZD0837). AZD0837 is an oral direct thrombin inhibitor under development for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Scientific Research Applications
1. Anticoagulant Effects and Bone Safety Profile
Atecegatran, as an anticoagulant, has been studied in comparison with other anticoagulants like warfarin. Research indicates that it does not impact vitamin K metabolism, which is crucial for bone health. For instance, a study on rats showed that warfarin treatment led to decreased bone volume and increased trabecular separation, while Atecegatran did not show such effects. This suggests Atecegatran may have a better bone safety profile compared to warfarin, potentially resulting in a lower incidence of fractures in patients treated with Atecegatran (Fusaro et al., 2015).
2. Impact on Stroke and Bleeding in Atrial Fibrillation
Studies have investigated Atecegatran's role in reducing the frequency of ischemic strokes and major bleeding in atrial fibrillation patients. For example, research indicates that Atecegatran's plasma concentrations, alongside patient demographics and aspirin use, can influence the occurrence of ischemic strokes/systemic emboli and major bleeds in these patients (Reilly et al., 2014).
3. Reversal of Anticoagulant Effects
Significant research has been conducted on how to reverse the anticoagulant effects of Atecegatran. A study revealed that prothrombin complex concentrate (PCC) can reverse the anticoagulant effect of Atecegatran in healthy subjects, which is vital in cases of serious bleeding or emergency interventions (Eerenberg et al., 2011).
4. Efficacy in Patients with Mechanical Heart Valves
Research comparing Atecegatran with warfarin in patients with mechanical heart valves highlighted the increased rates of thromboembolic and bleeding complications with Atecegatran, thus showing no benefit and an excess risk in such patient groups (Eikelboom et al., 2013).
5. Antidote Development and Structural Analysis
There has been progress in the development of antidotes for Atecegatran. One study presents data on the identification and pharmacology of an antidote for Atecegatran, which could be crucial for patients requiring emergency procedures (Schiele et al., 2013).
6. Comparison with Other Anticoagulants in Venous Thromboembolism
Atecegatran has been compared with warfarin in the treatment of acute venous thromboembolism. The findings suggest that Atecegatran is as effective as warfarin, with a similar safety profile, thus offering an alternative treatment option (Schulman et al., 2009).
properties
IUPAC Name |
(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUUCFVBSVJGOH-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atecegatran | |
CAS RN |
433937-74-7 | |
Record name | Atecegatran [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATECEGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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